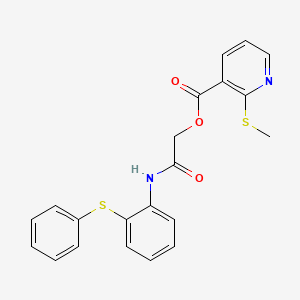![molecular formula C14H15NO2S2 B13369046 3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13369046.png)
3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a thiazolidinone ring, a furan ring, and a cyclopropyl group, making it a subject of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methylcyclopropyl-furan-2-carbaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with efficient mixing and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Applications De Recherche Scientifique
3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to its biological effects.
Pathways Involved: It may inhibit specific enzymes involved in inflammation or cancer cell proliferation, or it may bind to receptors that modulate immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 3-Ethyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 3-Ethyl-5-{[5-(4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of a cyclopropyl group and a furan ring, which may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H15NO2S2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
(5E)-3-ethyl-5-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO2S2/c1-3-15-13(16)12(19-14(15)18)7-9-4-5-11(17-9)10-6-8(10)2/h4-5,7-8,10H,3,6H2,1-2H3/b12-7+ |
Clé InChI |
QOCOSZAODXLWTF-KPKJPENVSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3CC3C)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CC=C(O2)C3CC3C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


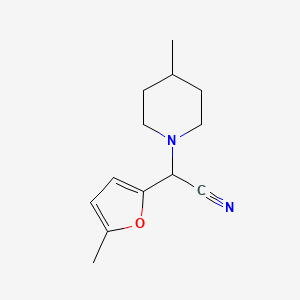

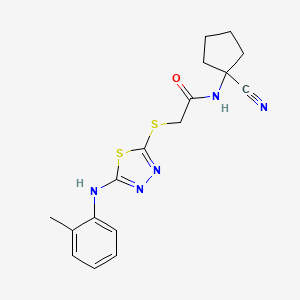
![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369002.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369010.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369031.png)
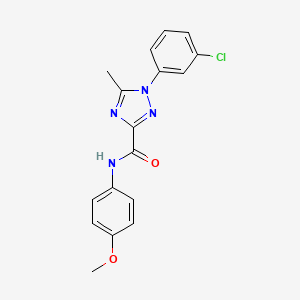
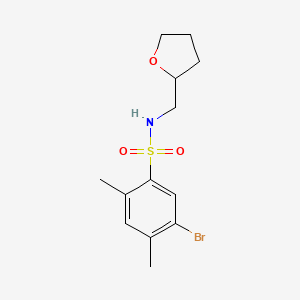
![4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B13369044.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369047.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369050.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369058.png)
![6-(3-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369060.png)
